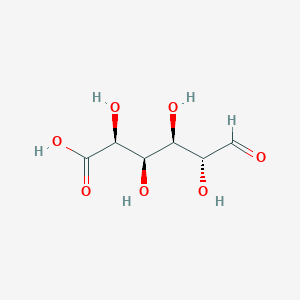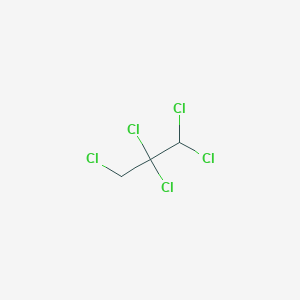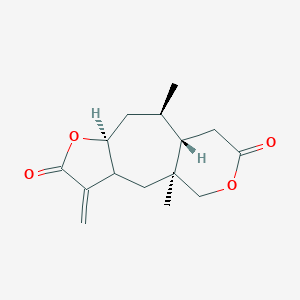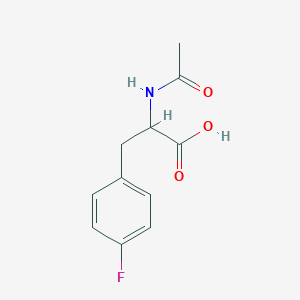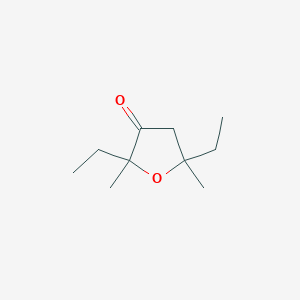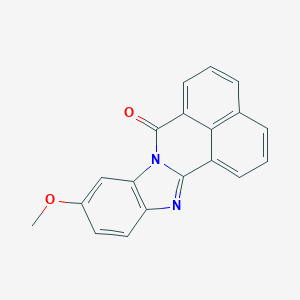
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of isoquinoline alkaloids and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is not fully understood. However, it has been proposed that this compound inhibits various signaling pathways involved in cancer cell growth and viral replication. It has also been found to modulate the immune system by reducing the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viral infections, it has been found to inhibit viral replication by targeting viral enzymes. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its complex synthesis method and limited availability.
Orientations Futures
The future directions of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- include further studies on its mechanism of action, optimization of its synthesis method, and development of analogs with improved potency and selectivity. It can also be used in combination with other anticancer drugs to enhance their efficacy. Moreover, it can be used as a lead compound for the development of new antiviral and anti-inflammatory drugs.
In conclusion, 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is a synthetic compound with promising biological activities. It has shown potential as an anticancer, antiviral, and anti-inflammatory agent. Its complex synthesis method and limited availability are the major limitations in its use. Further studies are needed to explore its mechanism of action and to develop analogs with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is a complex process that involves several steps. The first step involves the reaction of 2-chloro-3-nitrobenzoic acid with 2-aminobenzimidazole in the presence of triethylamine to form an intermediate compound. The intermediate compound is then reduced using palladium on carbon and hydrogen gas to form 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-. This synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- has been extensively studied for its biological activities. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In antiviral research, it has been found to inhibit the replication of hepatitis C virus and dengue virus. In anti-inflammatory research, it has been found to reduce the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
15220-29-8 |
|---|---|
Nom du produit |
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- |
Formule moléculaire |
C19H12N2O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
7-methoxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one |
InChI |
InChI=1S/C19H12N2O2/c1-23-12-8-9-15-16(10-12)21-18(20-15)13-6-2-4-11-5-3-7-14(17(11)13)19(21)22/h2-10H,1H3 |
Clé InChI |
YJWLUPCULVIOEI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5 |
SMILES canonique |
COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5 |
Autres numéros CAS |
15220-29-8 |
Synonymes |
10-Methoxy-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



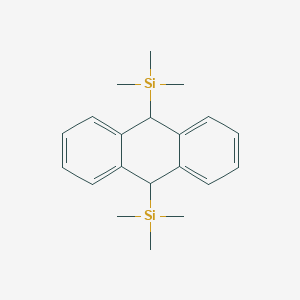
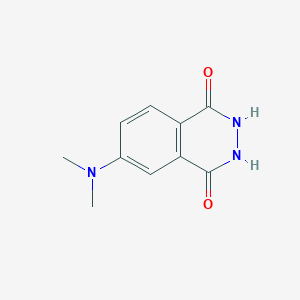
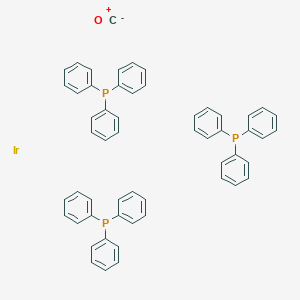
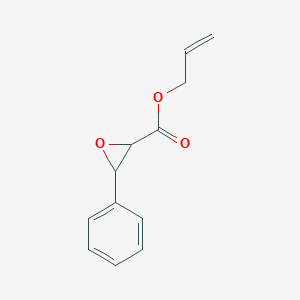
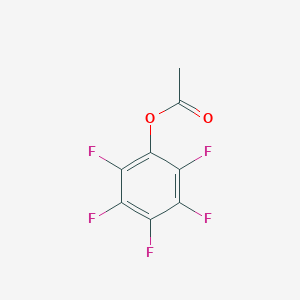
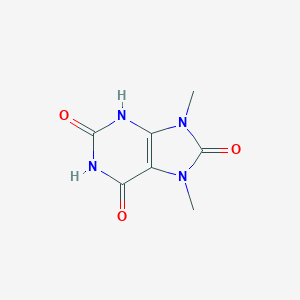
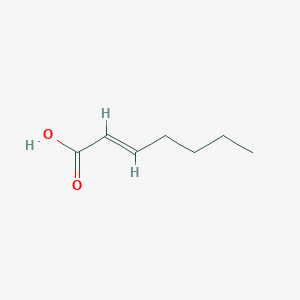
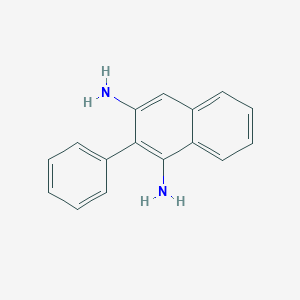
![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
